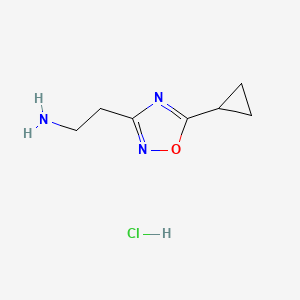
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, or 2C-PTF-1, is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the phenethylamine class of compounds and has been used in a variety of studies related to its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activities and Structural Properties
2-Chloro-6-(trifluoromethyl)pyridine has been studied for its antimicrobial activities. Researchers have investigated its structure using FT-IR, NMR, and DFT methods, revealing insights into its molecular properties and interaction with DNA. This compound has shown potential in antimicrobial applications and has been tested using the minimal inhibitory concentration method. The molecule's effect on plasmid DNA has also been monitored, highlighting its biological relevance (Evecen, Kara, İdil, & Tanak, 2017).
Halogen Shuffling in Pyridines
The compound has been used in studies exploring halogen shuffling in pyridines. Site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine have been achieved, demonstrating its versatility as a starting material for various chemical reactions. This research contributes to the broader understanding of halogen chemistry in pyridines (Mongin, Tognini, Cottet, & Schlosser, 1998).
Application in Fungicide Synthesis
The compound has been analyzed in the context of fungicide synthesis, specifically in the form of fluazinam. The crystal structure and interactions of fluazinam, which includes 2-chloro-6-(trifluoromethyl)pyridine as a component, have been studied, offering valuable insights into its use in agricultural applications (Jeon, Kim, Lee, & Kim, 2013).
Synthesis Studies
Extensive studies on the synthesis of various derivatives of 2-chloro-6-(trifluoromethyl)pyridine have been conducted. These include the preparation of boronic acid derivatives, which have significant implications in organic synthesis and pharmaceutical research. The synthesis process and reaction conditions for these derivatives provide foundational knowledge for future chemical and pharmacological studies (Guoqua, 2014).
Metalation and Functionalization
The metalation and subsequent functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 2-chloro-6-(trifluoromethyl)pyridine, have been explored. These studies highlight the compound's potential in creating complex metal-organic frameworks and its applications in catalysis and material science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2/c11-8-5-7(10(12,13)14)6-9(15-8)16-3-1-2-4-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIKCCJOGKVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1422544.png)


![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)

![2-[(Prop-2-en-1-yl)carbamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1422550.png)
![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)



![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)

